3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
CAS No.:
Cat. No.: VC14948992
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide -](/images/structure/VC14948992.png)
Specification
Molecular Formula | C21H22N2O4 |
---|---|
Molecular Weight | 366.4 g/mol |
IUPAC Name | 3-(5-methoxyindol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide |
Standard InChI | InChI=1S/C21H22N2O4/c1-26-17-5-3-15(4-6-17)20(24)14-22-21(25)10-12-23-11-9-16-13-18(27-2)7-8-19(16)23/h3-9,11,13H,10,12,14H2,1-2H3,(H,22,25) |
Standard InChI Key | OOHRCJJQNYCSFY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)CNC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Introduction
3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is a complex organic compound that combines an indole structure with a methoxy-substituted phenyl group and a propanamide moiety. This compound is of interest due to its potential biological activities, which are often associated with indole derivatives. The indole ring is a core structure in many pharmacologically active compounds, suggesting that this derivative may exhibit diverse biological effects.
Synthesis and Chemical Behavior
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide can be approached through various methods, emphasizing the importance of selecting appropriate reagents and reaction conditions to optimize yield and purity. This compound's chemical behavior can be explored through reactions that modify its functional groups, potentially leading to analogs with altered properties.
Biological Significance and Potential Applications
Compounds featuring indole structures often exhibit significant biological activities, including antitumor, analgesic, and neuroprotective effects. The specific biological activity of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide would require further investigation through in vitro and in vivo studies to understand its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
3-(1H-indol-3-yl)-propanoic acid | Indole core with propanoic acid | Antitumor |
N-[2-(4-methoxyphenyl)acetamide] | Acetamide derivative | Analgesic |
5-Methoxyindole | Simple indole structure | Neuroprotective |
3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide | Dual functionality combining indole and methoxy-substituted phenyl group | Potential for diverse biological activities |
Future Research Directions
Further research is needed to fully understand the biological activities and potential applications of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide. Interaction studies with biological targets would provide valuable insights into its pharmacological profile.
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